![molecular formula C14H24N2O2 B2782918 N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361687-43-4](/img/structure/B2782918.png)
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological and biochemical effects.
Mecanismo De Acción
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. Endocannabinoids are signaling molecules that play a role in various physiological processes, including pain, mood, appetite, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various effects on these physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to modulate the reward pathway in the brain, which can have potential applications in the treatment of addiction. Additionally, this compound has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its selectivity for FAAH. This allows for more targeted effects on the endocannabinoid system, without affecting other systems in the body. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its short half-life, which can make it difficult to study in vivo. Additionally, this compound can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound can modulate the reward pathway in the brain, which can have potential applications in the treatment of addiction. Additionally, further research is needed to understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, there is a need for the development of more potent and selective FAAH inhibitors, which can have potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine-4-carboxylic acid with 2-methyl-2-butanol to form the corresponding ester. This ester is then reacted with prop-2-enoyl chloride to form the desired product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(2-Methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated as a potential treatment for addiction, as it can modulate the reward pathway in the brain. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-12(17)16-9-7-11(8-10-16)13(18)15-14(3,4)6-2/h5,11H,1,6-10H2,2-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSLWJOZWUSBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.